molecular formula C13H14NNaO4 B084261 Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate CAS No. 13291-96-8

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Cat. No.: B084261
CAS No.: 13291-96-8
M. Wt: 271.24 g/mol
InChI Key: VWAWMPXOFHGGMY-UYZIEVLVSA-M
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Description

Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its complex molecular structure, which includes a phenylacetate group and a methoxy-substituted enylamine moiety. This compound is often utilized in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate typically involves several steps:

    Starting Materials: The synthesis begins with phenylacetic acid and ®-3-methoxy-1-methyl-3-oxoprop-1-enylamine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enylamine moiety to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Sodium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
  • Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylpropionate

Uniqueness

Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is unique due to its specific substitution pattern and the presence of both methoxy and enylamine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

sodium;(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWMPXOFHGGMY-UYZIEVLVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001340853
Record name (alphaR)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic acid sodium (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-96-8
Record name Benzeneacetic acid, alpha-((3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino)-, sodium salt (1:1), (alphaR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-[(3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-, sodium salt (1:1), (.alpha.R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (alphaR)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic acid sodium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
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